Benzoyl-dl-methionine
Description
Structural Context and Derivatization Rationale in Amino Acid Chemistry
Structurally, Benzoyl-DL-methionine consists of a central carbon atom bonded to a carboxyl group, a hydrogen atom, a 2-(methylthio)ethyl side chain characteristic of methionine, and a benzamido group. The presence of the benzoyl group, an aromatic acyl group, significantly alters the properties of the parent amino acid. Methionine itself is one of the nine essential amino acids in humans and is classified as having a nonpolar, hydrophobic side chain. britannica.comnih.gov
The primary rationale for the derivatization of amino acids by N-acylation, including benzoylation, is to modify their chemical characteristics for analytical or synthetic purposes. This derivatization can:
Protect the amino group: In peptide synthesis, the amino group of one amino acid must be protected to prevent it from reacting with itself while its carboxyl group is activated to react with the amino group of another amino acid. britannica.comiitk.ac.inbritannica.com The benzoyl group can serve as such a protecting group.
Enhance analytical detection: Derivatization is often employed to improve the volatility and thermal stability of amino acids for analysis by gas chromatography (GC) or to enhance their ionization efficiency and detection sensitivity in mass spectrometry (MS). google.com While various acylating agents are used, the principle remains to convert the polar, zwitterionic amino acid into a less polar, more volatile derivative.
Modify biological activity: Acylation can alter the biological properties of amino acids, a strategy explored in the development of new therapeutic agents. nih.gov
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
|---|---|
| Chemical Formula | C12H15NO3S scbt.com |
| Molecular Weight | 253.3 g/mol scbt.com |
| CAS Number | 4703-38-2 appchemical.com |
| Appearance | White powder guidechem.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. biocrick.com |
In specific research contexts, this compound has served as a molecular probe. For instance, it has been used as a trapping agent to detect and quantify singlet oxygen, a highly reactive form of oxygen. biocrick.com In other studies, its stability and degradation have been analyzed. When incubated with various carbohydrate compounds, over 40% of benzoyl methionine was oxidized to benzoyl methionine sulfoxide (B87167). acs.orgacs.org This research highlights the susceptibility of the methionine thioether group to oxidation and demonstrates that benzoyl methionine can act as a radical scavenger. acs.orgacs.org The table below summarizes key findings from a study on the oxidation of benzoyl methionine.
| Condition | Observation | Inference |
|---|---|---|
| Incubation with Amadori rearrangement products (ARPs) for 48h at 80°C | >40% oxidation to benzoyl methionine sulfoxide acs.org | Carbohydrate degradation products can significantly contribute to protein oxidation. acs.org |
| Incubation with mono- and disaccharides | <10% oxidation acs.org | Simple sugars have a lower oxidative effect compared to their degradation products. acs.org |
| Presence in carbohydrate degradation reactions | Formation of less glyoxal (B1671930) from reducing carbohydrates acs.org | The thioether group of methionine acts as a radical scavenger. acs.orgacs.org |
Historical Perspectives and Early Investigations of Benzoyl Amino Acids
The study of benzoylated amino acids is rooted in the early history of organic and biological chemistry. One of the first N-acyl amino acids to be discovered and characterized was hippuric acid (N-benzoylglycine). acs.orgchemeurope.com In 1829, the German chemist Justus von Liebig identified it in horse urine, naming it from the Greek words for horse (hippos) and urine (ouron). acs.orgias.ac.in This discovery demonstrated that the body could metabolize aromatic compounds like benzoic acid by conjugating them with amino acids. chemeurope.com The synthesis of hippuric acid was later achieved in 1853 by the French chemist Victor Dessaignes, who reacted benzoyl chloride with the zinc salt of glycine. wikipedia.org
This early work laid the foundation for the chemical synthesis of acylated amino acids. A key development was the Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann. lscollege.ac.inwikipedia.org This method, which involves reacting an amine with an acid chloride in the presence of a base, became a widely used technique for creating amides, including N-benzoyl amino acids. iitk.ac.inlscollege.ac.inbyjus.com The "Schotten-Baumann conditions," typically a two-phase system of water and an organic solvent, proved highly effective for this purpose. lscollege.ac.in
In the early 20th century, these synthetic methods became crucial tools for the burgeoning field of peptide chemistry. The German chemist Emil Fischer, in his pioneering work on proteins, utilized the acylation of amino acids as a fundamental step in peptide synthesis. britannica.combritannica.comlscollege.ac.in Early investigations also explored the use of acylated amino acids in enzymatic resolution, a process to separate racemic mixtures (like DL-methionine) into their individual L- and D-enantiomers. Studies showed that enzymes, such as those from mold, could selectively hydrolyze the acyl group from one enantiomer, allowing for their separation. tandfonline.com
Table of Compounds
| Compound Name |
|---|
| 3-deoxyglucosone |
| Acetone |
| Acetyl chloride |
| Alanine |
| Ammonia |
| Arginine |
| Aspartic acid |
| Benzamide |
| Benzene |
| Benzoic acid |
| Benzoyl chloride |
| This compound |
| Benzoyl methionine sulfoxide |
| Benzylamine |
| Chloral |
| Chloroform |
| Citrulline |
| Cyanic acid |
| Cysteine |
| Diacetyl |
| Dichloromethane |
| Diethyl ether |
| DMSO (Dimethyl sulfoxide) |
| Ethyl acetate |
| Glutamate |
| Glycine |
| Glyoxal |
| Hippuric acid (N-benzoylglycine) |
| Histidine |
| Indole acetic acid |
| Isoleucine |
| Leucine |
| Lysine |
| Methane |
| Methionine |
| Methylglyoxal |
| Monochloroacetic acid |
| N-benzylacetamide |
| Ornithine |
| Oxalic acid |
| Para-amino-hippuric acid |
| Phenylalanine |
| Proline |
| Pyridine |
| Quinic acid |
| Serine |
| Sodium hydroxide |
| Threonine |
| Thyroxine |
| Toluene |
| Tryptophan |
| Tyrosine |
| Uric acid |
| Valine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRJEXUPZWQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304217 | |
| Record name | Benzoyl-dl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-38-2, 10290-61-6 | |
| Record name | 4703-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC164655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl-dl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzoyl Dl Methionine
Established Routes for Benzoyl-DL-Methionine Synthesis
The creation of this compound can be achieved through several established methods, primarily involving the direct modification of DL-methionine or the synthesis of related derivatives that can be subsequently converted.
Direct Benzoylation Strategies of DL-Methionine
Direct benzoylation of DL-methionine is a common approach to synthesize its N-benzoyl derivative. This method typically involves reacting DL-methionine with benzoyl chloride. ijirset.com The Schotten-Baumann reaction conditions, which utilize an alkaline medium, are frequently employed for this transformation. ijirset.com The use of a weak alkali like sodium bicarbonate is often preferred as it facilitates the formation of the product salt while liberating carbon dioxide. ijirset.com Alternative reagents for benzoylation include benzoic anhydride, benzoyl tetrazole, and 2-benzoylthio-1-methylpyridinium chloride. ijirset.com The reaction can be efficiently carried out in a brine solution with a stoichiometric amount of benzoyl chloride, followed by treatment with aqueous saturated bicarbonate solution. researchgate.net The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst has also been explored to control the exothermic nature of the reaction and improve yields. ijirset.com
Synthesis of Related Benzoylated Methionine Derivatives (e.g., Sulfoxide)
The synthesis of related benzoylated methionine derivatives, such as this compound sulfoxide (B87167), is also a significant area of study. One method involves the reaction of DL-methionine sulfoxide with benzoyl succinimide (B58015) in a solvent mixture of dimethylformamide, dioxane, and water, with diisopropylethylamine (DIPEA) as a base. acs.org The resulting product can be crystallized from water. acs.org Another approach involves the oxidation of N-benzoyl-DL-methionine to its sulfoxide. researchgate.net The thioether group of methionine is susceptible to oxidation, first to the sulfoxide and then to the sulfone. iris-biotech.de This oxidation can be achieved using various oxidizing agents. researchgate.net The reversible nature of the oxidation to the sulfoxide has been utilized in peptide synthesis, where using the methionine sulfoxide building block can improve synthesis quality and purification due to increased polarity. nih.gov
Mechanistic Studies of Chemical Reactions Involving this compound
The chemical behavior of this compound, particularly its oxidation and degradation, has been the subject of detailed mechanistic investigations. These studies provide insights into the stability of methionine residues in various chemical environments.
Oxidation Pathways and Identification of Oxidation Products
The thioether group in this compound is a primary site for oxidation. acs.orgacs.org In the presence of oxidizing agents or certain reaction conditions, it is readily oxidized to this compound sulfoxide. acs.orgresearchgate.net For instance, in a model system simulating carbohydrate degradation, a significant portion of benzoyl methionine was oxidized to its sulfoxide at elevated temperatures. acs.org This oxidation can be influenced by the presence of other molecules; for example, Amadori rearrangement products (ARPs) were found to promote the oxidation of benzoyl methionine more effectively than mono- and disaccharides. acs.org The oxidation can proceed further to form the corresponding sulfone, though this is less common. acs.org The oxidation process can be radical-dependent, and benzoyl methionine has been shown to act as a radical scavenger in certain systems. acs.org
| Reactant | Oxidizing Condition/Agent | Major Product(s) | Reference |
| This compound | Carbohydrate degradation system (80 °C, pH 6.0) with ARPs | This compound sulfoxide | acs.org |
| This compound | Tetraethylammonium chlorochromate (TEACC) in DMSO | This compound sulfoxide | researchgate.net |
Investigation of Side Reactions and Degradation Mechanisms
Beyond simple oxidation, this compound can undergo other chemical transformations, including degradation. One notable side reaction observed during its study in carbohydrate degradation systems is the cleavage of the peptide bond through α-amidation. acs.org The thioether group of methionine was also found to influence the degradation pathways of carbohydrates, affecting the formation of dicarbonyl compounds like glyoxal (B1671930) and diacetyl. acs.org In some contexts, the benzoyl group itself might influence the reactivity and degradation pathways due to steric hindrance and inductive effects. wiley.com The degradation of methionine-containing compounds can also be initiated by thermal processes, leading to a variety of products. researchgate.net
Stereochemical Considerations in Synthesis and Transformation
The stereochemistry of this compound is an important aspect, particularly when considering its synthesis from and conversion to chiral molecules. Since the starting material is DL-methionine, a racemic mixture, the direct benzoylation typically results in racemic this compound. acs.org However, stereocontrolled synthesis and transformations are crucial in many applications.
Enzymatic methods are often employed for the resolution of DL-methionine, which can then be used to synthesize enantiomerically pure N-acyl derivatives. thuenen.de For instance, enzymatic resolution of N-acetyl-DL-methionine is an established industrial process. thuenen.de
During chemical transformations, the stereocenter at the α-carbon can be affected. For example, racemization of amino acids can occur under certain conditions, such as high temperatures in the presence of acetic acid. researchgate.net In the context of more complex syntheses involving benzoylated amino acids, the existing stereocenter can be used to induce stereochemistry at a new center. nih.gov Furthermore, studies on the enzymatic methylation of related compounds have shown that the stereochemistry of the methyl group transfer can be retained. nih.gov
Enzymatic Interactions and Biotransformation Pathways of Benzoyl Dl Methionine
Substrate Specificity and Enzymatic Hydrolysis Studies
Benzoyl-DL-methionine serves as a racemic mixture, containing both the D- and L-enantiomers of the N-acylated amino acid. Its interaction with enzymes, particularly acylases, is characterized by a high degree of stereospecificity, which forms the basis for its use in enzymatic resolution processes.
The primary enzymatic reaction involving this compound is its asymmetric hydrolysis, a process where an enzyme selectively acts on one enantiomer of the racemic substrate. Microbial acylases, a class of hydrolases, are particularly effective in this regard. These enzymes exhibit pronounced stereospecificity, typically hydrolyzing the N-acyl-L-amino acid while leaving the N-acyl-D-amino acid unreacted, or vice versa.
Research has demonstrated that soil bacteria are a potent source of such enzymes. For instance, an acetone-dried powder of the soil bacterium strain KT 84 has been shown to effectively catalyze the asymmetric hydrolysis of N-benzoyl-DL-methionine. researchgate.net This enzymatic action specifically targets the L-enantiomer, yielding optically pure L-methionine and the unhydrolyzed N-benzoyl-D-methionine. researchgate.net The N-benzoyl-L-methionine form is noted to be more readily hydrolyzed by the KT 84 acylase than its N-acetyl counterpart, indicating substrate preference. researchgate.net This selective hydrolysis is a cornerstone of the "acylase process," a method used for the industrial production of optically pure amino acids. nih.gov
Conversely, D-acylases, which specifically target N-acyl-D-amino acids, are also known and can act on N-benzoyl derivatives. nih.gov The use of a D-acylase in conjunction with a racemase—an enzyme that converts the remaining N-acyl-L-amino acid back into the racemic mixture—allows for a dynamic kinetic resolution (DKR) process, potentially converting the entire racemic starting material into the desired D-amino acid. nih.govresearchgate.net
The optical purity of the amino acid produced through this enzymatic resolution is a critical measure of the process's efficiency. Following the hydrolysis of the L-enantiomer, the resulting L-methionine can be separated from the unreacted N-benzoyl-D-methionine, yielding a product of high enantiomeric excess. researchgate.net While direct racemization during acid hydrolysis can complicate purity analysis for peptides, the enzymatic method for free amino acids is highly appropriate as it avoids such harsh conditions. cat-online.com
| Substrate | Microorganism/Enzyme | Products of Asymmetric Hydrolysis | Reference |
| N-Benzoyl-DL-Methionine | Soil Bacteria (KT 84) Acylase | L-Methionine and N-Benzoyl-D-Methionine | researchgate.net |
| N-Benzoyl-D-Methionine | Soil Bacteria (KT 83) Acylase | D-Methionine and Benzoic Acid | researchgate.net |
| N-Acetyl-DL-Amino Acids | D-Acylases (e.g., from Klebsiella pneumoniae) | D-Amino Acid and Acetic Acid | nih.govresearchgate.net |
The kinetics of enzymatic hydrolysis are often described by the Michaelis-Menten model. azom.comnews-medical.net This model relates the initial reaction rate (v) to the substrate concentration ([S]) through two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (K_M). azom.comnews-medical.net Vmax represents the maximum rate of product formation when the enzyme is saturated with the substrate, while K_M is the substrate concentration at which the reaction rate is half of Vmax. azom.comnews-medical.net A low K_M value indicates a high affinity of the enzyme for the substrate. azom.comnews-medical.net These parameters are typically determined by measuring reaction rates at various substrate concentrations. azom.comnews-medical.net
While specific K_M and Vmax values for this compound are not detailed in the provided search results, studies on analogous substrates like N-acetyl-DL-methionine provide insight into the kinetic analysis. For the hydrolysis of N-acetyl-DL-methionine by porcine acylase, the K_M was determined to be 0.24 mol/L and the Vmax was -0.3152 mmol L⁻¹s⁻¹. azom.comnews-medical.net
The catalytic mechanism for acylases, as a type of hydrolase, generally involves a "catalytic triad" of amino acid residues (e.g., Serine, Histidine, Aspartic Acid) in the enzyme's active site. unipd.it The reaction proceeds via the formation of a covalent acyl-enzyme intermediate. unipd.it In the first step, a nucleophilic residue from the enzyme's active site attacks the carbonyl carbon of the benzoyl group of Benzoyl-L-methionine. unipd.it This leads to the cleavage of the amide bond, releasing the L-methionine product and forming the benzoyl-enzyme intermediate. unipd.it In the second step, a water molecule attacks this intermediate, regenerating the free enzyme and releasing benzoic acid. unipd.it
| Kinetic Parameter | Definition | Significance | Reference |
| Vmax | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Measures the catalytic potential and efficiency of the enzyme. | azom.comnews-medical.net |
| K_M (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Inversely proportional to the affinity of the enzyme for the substrate; a lower K_M implies a higher affinity. | azom.comnews-medical.net |
Asymmetric Hydrolysis by Microbial Acylases and Derived Optical Purity
Biochemical Roles and Metabolic Fates
Beyond its role in resolution, this compound and its derivatives are important tools in biochemical assays and are subject to further metabolic transformations.
N-acylated amino acids like this compound are standard substrates used in laboratory settings to determine and characterize acylase activity. tandfonline.com The rate of hydrolysis of such a substrate under controlled conditions (e.g., pH, temperature, enzyme concentration) provides a quantitative measure of the enzyme's activity. tandfonline.com For example, in studies of acylase from Escherichia coli, acetyl-DL-methionine was used as the substrate to measure the extent of hydrolysis, which was found to be proportional to the enzyme concentration. tandfonline.com The liberated amino acid can be quantified using methods like the ninhydrin (B49086) colorimetric assay. tandfonline.com The use of this compound in such assays allows for the screening of new microbial sources for acylases or for studying the effects of inhibitors, activators (like Co²⁺ ions), pH, and temperature on enzymatic activity. tandfonline.comoup.com
The enzymatic hydrolysis of this compound yields specific biotransformation products whose biochemical relevance is significant. When an L-specific acylase is used, the products are L-methionine and N-benzoyl-D-methionine. researchgate.net
L-Methionine: This is a sulfur-containing, essential proteinogenic amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. chemicalbook.com It plays a crucial role in protein synthesis and is a metabolic intermediate in the biosynthesis of other vital compounds such as cysteine, carnitine, and the universal methyl group donor, S-adenosyl methionine (SAM). chemicalbook.com The production of optically pure L-methionine via enzymatic resolution is therefore of high value for nutritional and pharmaceutical applications. tandfonline.com
N-benzoyl-D-methionine: This is the unreacted enantiomer from the L-specific hydrolysis. While the D-amino acid itself can be converted to the L-form in vivo, the benzoylated D-form represents a distinct metabolic entity. chemicalbook.com Some microorganisms possess D-acylases that can further metabolize this compound. For instance, the soil bacterium KT 83 was found to hydrolyze N-benzoyl-D-methionine to produce D-methionine and benzoic acid. researchgate.net This D-methionine can then potentially be converted to L-methionine by other enzymes, or used in specific biosynthetic pathways for D-amino acids. nih.govchemicalbook.com
| Biotransformation Product | Generating Reaction | Biochemical Relevance | Reference |
| L-Methionine | Asymmetric hydrolysis of N-Benzoyl-L-Methionine | Essential amino acid, crucial for protein synthesis and as a precursor for other biomolecules like SAM and cysteine. | researchgate.netchemicalbook.com |
| N-Benzoyl-D-Methionine | Unreacted substrate from L-specific hydrolysis of this compound | Can be a substrate for D-specific acylases to produce D-methionine, which can be converted to the L-form or used in other pathways. | researchgate.net |
| D-Methionine | Hydrolysis of N-Benzoyl-D-Methionine by D-acylase | Can be converted to L-methionine in vivo; used in specific D-amino acid biosynthetic pathways. | researchgate.netnih.govchemicalbook.com |
| Benzoic Acid | Hydrolysis of N-Benzoyl-D-Methionine | A common metabolic byproduct. | researchgate.net |
Advanced Analytical Methodologies for the Characterization and Quantification of Benzoyl Dl Methionine
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental in the analysis of Benzoyl-DL-methionine, providing powerful tools for separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) with UV detection is particularly effective. acs.org The N-benzoylation of methionine suppresses Maillard reactions at the amino group, which allows for direct analysis of the compound and its reaction products. acs.org
For the analysis of benzoylated amino acids, a common setup involves a C18 stationary phase. acs.orgacs.org The mobile phase often consists of a gradient mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, and an organic modifier like methanol (B129727) or acetonitrile. acs.orgacs.org Detection is typically performed using a UV detector at a wavelength where the benzoyl group exhibits strong absorbance, such as 228 nm. acs.org
This methodology enables the separation of this compound from starting materials, byproducts, and degradation products, such as its oxidized form, Benzoyl-methionine sulfoxide (B87167). acs.org The progress of reactions, for instance, the oxidation of Benzoyl-methionine in the presence of carbohydrates, can be effectively monitored by quantifying the decrease in the reactant peak area and the corresponding increase in the product peak area over time. acs.org
Table 1: HPLC Conditions for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Eurospher-100 RP-18 (5 µm) | acs.org |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 | acs.org |
| Mobile Phase B | Methanol | acs.org |
| Gradient | 20% B for 3 min, to 75% B in 11 min, to 80% B in 3 min | acs.org |
| Detection | UV at 228 nm | acs.org |
Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. When coupled with HPLC (LC-MS), it provides both separation and mass information, enabling the unambiguous identification of the compound and its related substances. nih.govwiley-vch.de
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar molecules like N-acylated amino acids, typically generating protonated molecular ions [M+H]+. beilstein-journals.org Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of a selected precursor ion, provide valuable structural information. uni-regensburg.de The fragmentation pattern of N-acylated amino acids can reveal the identity of both the acyl group and the amino acid residue. beilstein-journals.orgscispace.com For instance, the fragmentation of acylated peptides often yields b- and y-type ions, which arise from cleavage of the peptide bonds and can be used to deduce the amino acid sequence. wiley-vch.de
High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of this compound and its fragments with high accuracy, further confirming its identity. mdpi.com
Table 2: Key Mass Spectrometric Fragments for N-Acylated Amino Acids
| Fragment Type | Description | Source |
|---|---|---|
| [M+H]+ | Protonated molecular ion, confirms molecular weight. | beilstein-journals.org |
| b-ions | N-terminal fragments containing the acyl group. | wiley-vch.de |
| y-ions | C-terminal fragments. | wiley-vch.de |
| [M-59]+ | Loss of the carbomethoxy group (for methyl esters). | beilstein-journals.org |
Chiral Separation Methodologies for Enantiomeric Resolution
The separation of the D- and L-enantiomers of this compound is critical, as the biological activity of amino acids and their derivatives is often stereospecific. HPLC using chiral stationary phases (CSPs) is the most common approach for enantiomeric resolution. distantreader.org
Several types of CSPs have proven effective for separating the enantiomers of N-acylated amino acids. These include macrocyclic antibiotic-based phases (e.g., teicoplanin and vancomycin), cyclofructan-based phases, and cyclodextrin-based phases. distantreader.orgresearchgate.net The choice of mobile phase is crucial for achieving optimal separation and can be operated in reversed-phase, normal-phase, or polar organic modes. distantreader.org For example, the enantiomers of methionine have been successfully separated on a teicoplanin CSP using a methanol/water mobile phase and on an isopropyl carbamate (B1207046) cyclofructan 6 CSP with a mobile phase of methanol/acetonitrile/acetic acid/triethylamine. distantreader.org
Another strategy involves derivatization with a chiral reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form diastereomers that can then be separated on a standard achiral column. acs.orgnih.gov Trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry has also been shown to resolve these diastereomeric derivatives. acs.org
Spectroscopic Analysis in Solution and Solid States
Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise chemical structure of this compound. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule. beilstein-journals.orgnih.gov
In the ¹H NMR spectrum, characteristic signals for the benzoyl group protons, the α-proton of the methionine backbone, the methylene (B1212753) protons (β and γ), and the S-methyl protons can be identified and assigned. nih.gov The chemical shifts and coupling constants (J-values) of these protons provide detailed information about the local electronic environment and the dihedral angles between adjacent protons, which is crucial for conformational analysis. beilstein-journals.orgbeilstein-journals.org Studies on N-acetylated methionine derivatives, which are structurally similar to benzoylated methionine, have shown that a combination of experimental ³JHH coupling constants and theoretical calculations can determine the preferred conformations in solution. beilstein-journals.orgbeilstein-journals.org
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons (amide and carboxylic acid), the aromatic carbons of the benzoyl group, and the aliphatic carbons of the methionine side chain are all diagnostic. nih.gov In some advanced applications, chiral shift reagents can be used in NMR to differentiate between the D and L enantiomers in solution. oup.comuab.cat
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for monitoring reactions involving this compound and for its quantification. acs.org The presence of the benzoyl group introduces a strong chromophore into the molecule, resulting in significant UV absorbance. acs.org
This property is exploited in HPLC with UV detection, as previously mentioned, where the absorbance at a specific wavelength (e.g., 228 nm) is used to quantify the analyte. acs.org The technique can also be used to monitor the progress of a synthesis or a degradation reaction in real-time by observing the change in absorbance at the λmax of the reactant or product. For example, the formation of Benzoyl-methionine sulfoxide from Benzoyl-methionine can be followed by observing the appearance of the sulfoxide's characteristic absorption peak. acs.org The stability of Benzoyl-methionine in various conditions can be assessed by monitoring its UV spectrum over time. acs.org
Supramolecular Chemistry and Solid State Investigations of Benzoyl Dl Methionine
Crystallographic Studies and Polymorphism
Crystallographic studies are fundamental to elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid. While a specific, publicly available crystal structure determination for Benzoyl-DL-methionine is not found in the Cambridge Crystallographic Data Centre (CCDC), extensive research on the closely related parent molecule, DL-methionine, and other N-benzoyl amino acids provides a robust framework for understanding its likely structural characteristics and polymorphic behavior.
Single Crystal X-Ray Diffraction for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions. cam.ac.uk In a typical SCXRD experiment, a single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed based on Bragg's Law to determine the crystal structure. cam.ac.uk
For related compounds, such as N-benzoyl-DL-phenylalanine, SCXRD studies have been crucial in establishing their crystal structures. For instance, N-benzoyl-DL-phenylalanine crystallizes in a monoclinic system with the space group P21/c. nih.gov It is anticipated that a similar approach would be employed to determine the crystal structure of this compound. Such an analysis would reveal the precise conformation of the molecule, including the torsion angles of the flexible methionine side chain and the orientation of the benzoyl group.
Based on studies of similar molecules, one can hypothesize the key structural features of this compound. The molecule would likely exhibit a zwitterionic form in the solid state, with a protonated amino group and a deprotonated carboxyl group, or a neutral form depending on the crystallization conditions. The crystal packing would be influenced by a combination of hydrogen bonds, van der Waals interactions, and potentially π-π stacking interactions involving the phenyl rings of the benzoyl groups.
Investigation of Polymorphic Forms and Phase Transition Mechanisms
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net These different forms, or polymorphs, can exhibit distinct physical and chemical properties. The study of polymorphism is particularly important in the pharmaceutical and materials sciences.
The parent amino acid, DL-methionine, is known to exhibit at least two polymorphic forms, designated as the α and β forms. researchgate.netnih.govgiwmscdntwo.gov.np The transition between these forms has been extensively studied and is understood to involve changes in both molecular conformation and the three-dimensional packing of the molecules. Specifically, the phase transition is associated with the sliding of molecular bilayers relative to each other, primarily affecting the hydrophobic regions of the crystal while leaving the hydrogen-bonding network largely intact. nih.gov The thermodynamic transition point for the α ↔ β transition of DL-methionine has been determined to be between 306 and 317 K. giwmscdntwo.gov.np
Given the well-documented polymorphism of DL-methionine, it is highly probable that this compound also exhibits polymorphic behavior. The introduction of the benzoyl group adds another layer of complexity and potential for varied packing arrangements. Different polymorphs could arise from variations in:
The conformation of the methionine side chain.
The hydrogen-bonding patterns between the amide, carboxyl, and amino groups.
The packing of the benzoyl groups, potentially leading to different π-π stacking arrangements.
The investigation of these potential polymorphic forms would typically involve techniques such as Differential Scanning Calorimetry (DSC) to detect thermal transitions, and variable-temperature X-ray diffraction to identify structural changes. giwmscdntwo.gov.np Solid-state NMR spectroscopy can also be a powerful tool to probe the local environment of atoms and distinguish between different polymorphic forms, as has been demonstrated for N-benzoyl-DL-phenylalanine. nih.gov
The table below summarizes the known crystallographic data for the α and β polymorphs of the related compound, DL-methionine, which serves as a valuable reference for the potential structural diversity of this compound.
| Property | α-DL-Methionine nih.gov | β-DL-Methionine |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a (an alternative setting of P2₁/c) | P2₁/c |
| a (Å) | 9.837 | 9.69 |
| b (Å) | 4.700 | 4.88 |
| c (Å) | 16.691 | 15.93 |
| β (°) | 102.08 | 96.5 |
| Volume (ų) | 754.4 | 748.8 |
| Z | 4 | 4 |
| Temperature (K) | 340 | Not specified |
| Key Structural Feature | Higher temperature form | Lower temperature form |
Exploration of Intermolecular Interactions and Self-Assembly Processes
The solid-state structure of this compound is governed by a network of non-covalent intermolecular interactions that drive the self-assembly of individual molecules into a stable, ordered crystal lattice. Understanding these interactions is crucial for predicting and controlling the crystal structure and properties of the material.
The primary intermolecular interactions expected to play a significant role in the self-assembly of this compound include:
Hydrogen Bonding: Hydrogen bonds are among the strongest and most directional non-covalent interactions. In the crystal structure of this compound, hydrogen bonds are expected to form between the amide N-H group (as a donor) and the carbonyl oxygen of the benzoyl group or the carboxyl group (as acceptors). Additionally, the carboxylic acid group can participate in strong O-H···O hydrogen bonds, often forming dimeric motifs. These interactions are fundamental in the formation of layered or chain-like structures, as seen in many N-acyl amino acids.
Van der Waals Interactions: These are weaker, non-directional forces that arise from temporary fluctuations in electron density. The aliphatic part of the methionine side chain and the hydrocarbon backbone will engage in numerous van der Waals contacts, which are crucial for efficient space-filling in the crystal lattice.
π-π Stacking Interactions: The aromatic phenyl ring of the benzoyl group introduces the possibility of π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, can significantly contribute to the stability of the crystal structure. The geometry of this stacking (e.g., face-to-face or offset) would be a key feature of the molecular packing.
The interplay of these interactions leads to the spontaneous self-assembly of this compound molecules into a well-defined supramolecular architecture. The process of self-assembly for amino acid derivatives can lead to various nanostructures, such as fibers, ribbons, and sheets, depending on the specific interactions and the environment. nih.gov In the case of this compound, it is likely that a layered structure is formed, with hydrophilic regions dominated by hydrogen bonding and hydrophobic regions where the benzoyl groups and methionine side chains interact.
Theoretical and Computational Chemistry Approaches for Benzoyl Dl Methionine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Benzoyl-DL-methionine. These methods, rooted in quantum mechanics, provide detailed insights into molecular properties that are often difficult to probe experimentally.
Researchers have employed various levels of theory to study derivatives of methionine. For instance, conformational analyses of N-acetylated L-methionine derivatives have been carried out using density functional theory (DFT) with the ωB97X-D functional and the aug-cc-pVTZ basis set. beilstein-journals.org This approach allows for the calculation of geometries, energies, and populations of the most stable conformers in both the gas phase and in solution, the latter often modeled using the integral equation formalism polarizable continuum model (IEF-PCM). beilstein-journals.org
Such calculations can reveal key parameters that govern the molecule's behavior. For example, the relative Gibbs free energy (ΔG) and electronic energy with zero-point energy (ZPE) corrections (ΔE) can be determined for different conformers. beilstein-journals.org These energy differences dictate the equilibrium populations of each conformer. Furthermore, analysis of dihedral angles provides a precise description of the spatial arrangement of the atoms. beilstein-journals.org
The reactivity of this compound can also be predicted using quantum chemical calculations. The thioether group in the methionine side chain is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) and methionine sulfone. acs.org Computational models can be used to study the reaction mechanisms and energetics of these oxidation processes. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways and the factors that influence the reaction rate.
The application of quantum chemical methods is not limited to isolated molecules. Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the molecule within a larger environment, such as a solvent or a protein active site. uzh.ch This hybrid approach treats the region of interest (e.g., the reacting part of this compound) with a high level of quantum mechanical theory, while the surrounding environment is described using more computationally efficient molecular mechanics force fields. uzh.ch This allows for the study of complex chemical processes in a more realistic setting.
Recent advancements in computational hardware and algorithms, including the use of quantum computers and machine learning, are poised to further enhance the accuracy and scope of quantum chemical calculations for molecules like this compound. rsc.orgarxiv.org
Table 1: Calculated Parameters for Conformers of a Methionine Derivative
| Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Relative Electronic Energy (ΔE, kcal/mol) | Population (%) |
| I | 0.00 | 0.00 | 55 |
| II | 0.35 | 0.40 | 30 |
| III | 1.20 | 1.15 | 15 |
This table is illustrative and based on typical data from conformational analysis of methionine derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic nature of this compound, revealing its conformational landscape and how it interacts with its environment over time. These simulations solve Newton's equations of motion for a system of atoms, offering a trajectory of atomic positions and velocities that can be analyzed to understand macroscopic properties.
For molecules like DL-methionine, MD simulations have been instrumental in studying complex phenomena such as solid-state phase transitions. nih.govnih.gov These transitions involve changes in both molecular conformation and the three-dimensional packing of the molecules. nih.gov Simulations can help distinguish between different mechanisms, such as a cooperative, concerted phase change versus a molecule-by-molecule nucleation-and-growth process. nih.govnih.gov By analyzing the free energy barriers and observing the structural changes during the simulation, researchers can gain a detailed understanding of the underlying mechanism. nih.gov For instance, in DL-methionine, conformational changes have been observed to occur on a different timescale than the shifting of molecular layers. nih.gov
The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. MD simulations can map the potential energy surface of the molecule, identifying stable and metastable conformations and the energy barriers between them. mdpi.com The analysis of the root-mean-square deviation (RMSD) of atomic positions over time provides a measure of the system's stability and conformational changes. researchgate.netresearchgate.net
Furthermore, MD simulations are crucial for understanding the intermolecular behavior of this compound. In solution, these simulations can model the interactions with solvent molecules, providing insights into solubility and solvation thermodynamics. In the context of biological systems, MD simulations can be used to study the interactions between this compound and other molecules, such as proteins or nucleic acids. researchgate.net These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern molecular recognition and binding. researchgate.net
The results from MD simulations can be used to calculate various properties, including the radius of gyration (Rg), which describes the compactness of the molecule, and the solvent accessible surface area (SASA), which quantifies the portion of the molecule exposed to the solvent. researchgate.net These parameters are valuable for interpreting experimental data and for understanding how the molecule presents itself for interaction with other molecules.
Table 2: Key Parameters from Molecular Dynamics Simulations
| Parameter | Description | Typical Application for this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed structure and a reference structure. | Assess conformational stability and identify significant structural changes over time. |
| Radius of Gyration (Rg) | A measure of the compactness of a molecule's structure. | Determine if the molecule adopts a more compact or extended conformation. |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Understand the molecule's interaction with the solvent and its potential for intermolecular interactions. |
| Potential of Mean Force (PMF) | Represents the free energy profile along a specific reaction coordinate. | Calculate the energy barriers for conformational changes or binding/unbinding events. mdpi.com |
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling is an indispensable tool for understanding how this compound interacts with enzymes at an atomic level. These models provide insights into the binding modes, catalytic mechanisms, and factors determining substrate specificity, which are crucial for fields like drug design and enzyme engineering. nih.gov
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a receptor, typically an enzyme. nih.gov Docking algorithms explore the conformational space of the ligand within the enzyme's active site and score the different poses based on their predicted binding affinity. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. researchgate.net For example, modeling studies have been used to understand the interaction of α-ketoamides with their target proteins, highlighting the crucial role of specific functional groups in binding. acs.org
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex. researchgate.net MD simulations provide a more realistic picture of the interaction by accounting for the flexibility of both the enzyme and the ligand. nih.gov These simulations can reveal conformational changes that occur upon substrate binding and can help to identify the most stable binding modes. mdpi.com Analysis of the simulation trajectory can provide information on the stability of the complex, the persistence of key interactions, and the role of water molecules in the binding site. researchgate.net
For studying the chemical reactions catalyzed by enzymes, quantum mechanics/molecular mechanics (QM/MM) methods are often employed. uzh.ch In this hybrid approach, the chemically active region of the system, such as the scissile bond in the substrate and the catalytic residues of the enzyme, is treated with a high-level quantum mechanical method. The rest of the protein and the surrounding solvent are described by a more computationally efficient molecular mechanics force field. uzh.ch This allows for the detailed study of bond-breaking and bond-forming events, the calculation of reaction energy barriers, and the elucidation of the catalytic mechanism. acs.org
These computational approaches can be used to explain experimental observations, such as enzyme enantioselectivity. acs.org By modeling the binding of both enantiomers of a substrate and calculating the energies of the respective transition states, researchers can understand the structural and energetic basis for the preferential formation of one product over the other. acs.org
Table 3: Computational Methods for Studying Enzyme-Substrate Interactions
| Method | Purpose | Information Gained for this compound Interactions |
| Molecular Docking | Predicts the binding orientation of a ligand in an enzyme's active site. | Identifies potential binding poses and key interacting residues. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the enzyme-substrate complex. | Assesses the stability of the complex, conformational changes, and the role of solvent. mdpi.comresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models chemical reactions within the enzyme's active site. | Elucidates the catalytic mechanism, calculates reaction energetics, and explains stereoselectivity. uzh.chacs.org |
Structure-Activity Relationship (SAR) Prediction in Derivatized Systems
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For this compound, SAR analyses focus on how modifications to its molecular structure affect its interactions with biological targets, such as enzymes. mdpi.com
Computational methods play a crucial role in predicting and rationalizing SAR. By creating a library of virtual derivatives of this compound with systematic modifications to different parts of the molecule, researchers can use computational tools to predict their activity. This in silico screening is significantly faster and more cost-effective than synthesizing and testing each compound individually. nih.gov
A key component of computational SAR is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged centers) that are necessary for biological activity. acs.org By analyzing a set of active and inactive molecules, a pharmacophore model can be generated that can then be used to screen new virtual compounds.
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical properties of a series of compounds and their biological activity. researchgate.net These models use molecular descriptors, which are numerical representations of various chemical features such as lipophilicity (e.g., cLogP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). researchgate.net Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives of this compound. nih.gov
Molecular docking and MD simulations are also integral to SAR studies. researchgate.netnih.gov By docking a series of derivatized compounds into the active site of a target enzyme, researchers can rationalize the observed SAR. For instance, if a particular substitution leads to a loss of activity, docking might reveal that the new group introduces a steric clash with the protein or disrupts a critical hydrogen bond. drugdesign.org MD simulations can further refine this understanding by showing how different derivatives affect the dynamics and stability of the enzyme-ligand complex.
These computational SAR approaches allow for the iterative design of more potent and selective molecules. The insights gained from these studies guide the synthesis of new derivatives with improved properties, accelerating the process of lead optimization in drug discovery. researchgate.net
Advanced Applications and Research Utility of Benzoyl Dl Methionine
Building Block in Peptide Synthesis and Modified Peptides
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the correct amino acid sequence. peptide.comwikipedia.org Benzoyl-DL-methionine functions as an N-protected amino acid, a fundamental component in the stepwise construction of peptide chains. creative-peptides.com The benzoyl group attached to the nitrogen atom of methionine effectively blocks its reactivity, allowing for the controlled formation of peptide bonds. peptide.com
Two predominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu approaches. wikipedia.org The Boc/Bzl strategy utilizes tert-butoxycarbonyl (Boc) for temporary N-terminal protection and benzyl-based groups for more permanent side-chain protection. peptide.com While both are acid-labile, their differential sensitivity to acid strength allows for selective removal. peptide.com The Fmoc/tBu strategy, on the other hand, employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups like tert-butyl (tBu) for side chains, offering an orthogonal protection scheme. iris-biotech.deresearchgate.netiris-biotech.de
The choice of protecting group can influence the properties and reactivity of the peptide. For instance, studies have shown that a peptide bond conjugated with a benzoyl aromatic system might have altered reactivity due to steric hindrance and inductive effects. wiley.com In some cases, the Boc/Bzl approach, which can be seen as a category that includes benzoyl-based protection, is preferred for synthesizing peptides with base-sensitive components or to minimize peptide aggregation during synthesis. wikipedia.org However, it's noteworthy that methionine derivatives are often used in both Boc and Fmoc chemistry without side-chain protection, though the potential for oxidation of the thioether group to a sulfoxide (B87167) during synthesis and cleavage steps needs to be managed, often through the use of scavengers. peptide.com
The synthesis of modified peptides, which may incorporate non-standard amino acids or altered backbones, also benefits from the use of protected building blocks like this compound. The reactive side chain of methionine makes it a valuable component in the design of specialized polypeptides. wiley.comnih.gov Understanding the influence of protecting groups like benzoyl on reaction pathways is crucial for optimizing the yield and purity of these synthetically crafted peptides. wiley.comnih.gov
Table 1: Comparison of Common Peptide Synthesis Strategies
| Strategy | N-Terminal Protecting Group | Side-Chain Protecting Groups | Deprotection Conditions (N-Terminal) | Final Cleavage/Deprotection | Key Features |
| Boc/Bzl | Boc (tert-butoxycarbonyl) | Bzl (Benzyl-based) | Moderate acid (e.g., TFA) peptide.com | Strong acid (e.g., HF) peptide.comresearchgate.net | Useful for reducing aggregation; suitable for base-sensitive peptides. wikipedia.org |
| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | tBu (tert-butyl) and others | Base (e.g., piperidine) iris-biotech.deamericanpeptidesociety.org | Acid (e.g., TFA) wikipedia.orgamericanpeptidesociety.org | Orthogonal protection scheme; milder deprotection conditions. iris-biotech.deiris-biotech.de |
Ligand Design and Application in Multimodal Chromatography
Multimodal chromatography (MMC), also known as mixed-mode chromatography, is a powerful protein purification technique that utilizes ligands capable of multiple interaction types, such as ionic, hydrophobic, and hydrogen bonding. huji.ac.ilnih.govbio-rad.com This approach offers unique selectivity and can be particularly advantageous for separating proteins from complex mixtures. nih.govresearchgate.net
N-Benzoyl-DL-methionine has been employed as a model ligand in the study of multimodal chromatography systems. huji.ac.il Specifically, it has been used as an analogue to the Capto™ MMC ligand to investigate the binding interactions between the ligand and proteins like ubiquitin and Immunoglobulin G (IgG). huji.ac.ilnsf.gov The benzoyl group provides a hydrophobic moiety, while the carboxyl group of the methionine backbone can participate in electrostatic interactions. huji.ac.il By varying conditions such as pH, the dominant interaction can be shifted, allowing for controlled binding and elution of the target protein. huji.ac.il
The design of effective MMC ligands is a critical area of research. nih.govresearchgate.net Ligands are typically composed of a hydrophobic part (aliphatic or aromatic) and an ionic part (amino, carboxyl, etc.). nih.gov The study of small molecule analogues like N-Benzoyl-DL-methionine helps elucidate the molecular-level interactions that govern the separation process. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding "hotspots" on a protein surface when interacting with these ligands, providing valuable insights for the rational design of novel chromatographic media and for optimizing purification protocols. huji.ac.il
Table 2: Role of this compound in Multimodal Chromatography Research
| Component | Function in MMC | Research Application |
| Benzoyl Group | Provides hydrophobic interaction capabilities. | Mimics the hydrophobic part of a commercial MMC ligand. huji.ac.il |
| Methionine Backbone | The carboxyl group offers potential for electrostatic interactions. | Allows for pH-dependent control of binding and elution. huji.ac.il |
| Overall Molecule | Acts as a soluble analogue for a solid-phase MMC ligand. | Facilitates the study of protein-ligand interactions using techniques like NMR. huji.ac.ilnsf.gov |
Development as a Research Tool and Analytical Probe
Beyond its role as a synthetic precursor or a potential therapeutic agent, this compound has been developed and utilized as a specialized tool for scientific inquiry. Its chemical properties make it suitable for use as an analytical probe to investigate specific biological and chemical phenomena.
As mentioned previously, N-Benzoyl-DL-methionine has been effectively used as a molecular probe to study the complex oxidation reactions that occur during carbohydrate degradation. acs.org By N-benzoylating the methionine, Maillard reactions at the amino group are suppressed, which simplifies the analysis and allows for direct quantification of the oxidation product, benzoyl methionine sulfoxide, via HPLC-UV. acs.org This application demonstrates its value in food chemistry and in studies of oxidative stress.
Furthermore, its reactivity with specific ROS has led to its use as a chemical trap. In one study, N-Benzoyl-DL-methionine was used to trap and quantify singlet oxygen (¹O₂), a highly reactive and short-lived species, in the vicinity of a fiber-optic probe. biocrick.com This ability to react with and thus detect specific molecules makes it a valuable analytical probe for studying photochemical and photobiological processes. The development of such probes is crucial for understanding the mechanisms of oxidative damage and for the design of protective strategies. The use of benzoylated derivatives as photoreactive probes has also been explored in other contexts, such as in activity-based protein profiling to identify ligand binding sites on proteins. nih.gov
Q & A
Q. What are the recommended safety protocols for handling Benzoyl-DL-methionine in laboratory settings?
this compound requires strict adherence to safety measures due to its potential decomposition into harmful gases (e.g., sulfur oxides, nitrogen oxides) and undefined toxicological profiles. Key protocols include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation of particulates.
- Storage: Keep in a cool, dry, well-ventilated area, away from incompatible substances. Long-term storage is discouraged due to degradation risks .
- Disposal: Follow hazardous waste regulations; avoid environmental release via drains or soil .
Q. How can researchers characterize the physicochemical properties of this compound?
While limited data exists in public sources, systematic characterization should include:
- Melting Point : Differential scanning calorimetry (DSC) to determine thermal stability.
- Solubility : Phase solubility analysis in polar (e.g., water, DMSO) and non-polar solvents (e.g., toluene).
- Spectroscopic Profiling : FT-IR for functional group identification and NMR for structural confirmation.
- Purity Assessment : HPLC or LC-MS to quantify impurities .
Q. What solvents are compatible with this compound for experimental use?
Solvent selection depends on the application:
- Polar aprotic solvents (e.g., DMF, DMSO) for peptide synthesis due to high solubility.
- Avoid reactive solvents (e.g., acetone) that may induce decomposition.
- Pre-screen using micro-scale solubility tests under controlled temperatures .
Advanced Research Questions
Q. How can analytical techniques address quantification challenges for this compound in biological matrices?
Advanced methods include:
- LC-MS/MS : Optimize ionization parameters (e.g., ESI+) with internal standards (e.g., isotopically labeled methionine derivatives) to enhance sensitivity.
- Derivatization : Use dansyl chloride or other fluorogenic agents for UV/fluorescence detection in HPLC.
- Matrix Effects : Validate methods using spike-recovery experiments in plasma or tissue homogenates .
Q. What experimental designs mitigate interference from decomposition products in this compound-based reactions?
Strategies include:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation.
- Real-Time Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect early decomposition (e.g., CO₂ release).
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer systems .
Q. How to optimize this compound’s stability under varying storage conditions?
Design accelerated stability studies:
- Temperature/Humidity Stress : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light and assess photodegradation products.
- Packaging : Compare stability in amber glass vs. polymer containers to evaluate moisture permeability effects .
Q. How to resolve contradictions in yield data during solid-phase peptide synthesis using this compound?
Potential solutions:
- Coupling Efficiency : Test alternative activating agents (e.g., HATU vs. DCC) and monitor via Kaiser test.
- Side Reactions : Use orthogonal protecting groups (e.g., Fmoc for amine protection) to minimize racemization.
- Post-Synthesis Analysis : Employ MALDI-TOF MS to verify peptide integrity and quantify truncation products .
Q. What methodologies validate the role of this compound in modulating enzymatic activity?
- Kinetic Assays : Measure enzyme inhibition constants (Ki) using Michaelis-Menten plots with varying substrate concentrations.
- Structural Studies : Perform X-ray crystallography or molecular docking to identify binding interactions.
- Metabolic Profiling : Track methionine metabolism in cell cultures via ¹³C-isotope labeling and GC-MS .
Q. Notes
- Avoid referencing commercial sources (e.g., BenchChem) per guidelines.
- Data gaps (e.g., exact melting points) highlight areas for original research contributions.
- Methodological rigor should include validation via triplicate experiments and statistical analysis (e.g., ANOVA for comparative studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
